2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
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Overview
Description
2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring. The compound also includes a piperazine ring substituted with a 6-cyclopropyl-2-methylpyrimidin-4-yl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Piperazine Substitution: The piperazine ring is introduced by reacting the quinoxaline core with piperazine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Cyclopropylpyrimidine Substitution: The final step involves the substitution of the piperazine ring with the 6-cyclopropyl-2-methylpyrimidin-4-yl group. This can be achieved by reacting the intermediate with a suitable pyrimidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoxaline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-ol: Similar structure but with a chloro substituent.
2-(4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate: Contains a thiazole ring and a carbamoyl group.
Uniqueness
2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is unique due to its specific combination of a quinoxaline core with a piperazine ring substituted by a cyclopropylpyrimidine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-14-22-18(15-6-7-15)12-19(23-14)25-8-10-26(11-9-25)20-13-21-16-4-2-3-5-17(16)24-20/h2-5,12-13,15H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZIVNHLSHWDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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